Bullatine B
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Overview
Description
Neoline is a diterpene alkaloid with the molecular formula C24H39NO6. It is primarily isolated from several species of the Aconitum plant, such as Aconitum carmichaelii and Aconitum flavum . Neoline is known for its biological activity, particularly its ability to inhibit Nav1.7 voltage-gated sodium channel currents, making it a potential candidate for treating neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoline can be synthesized through various chemical reactions involving the Aconitum plant. The synthetic route typically involves the extraction of the compound from the plant roots, followed by purification processes such as chromatography . The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of neoline involves large-scale extraction from Aconitum plant roots. The process includes drying the plant material, grinding it into a fine powder, and then using solvents to extract the alkaloids. The extract is then purified to isolate neoline .
Chemical Reactions Analysis
Types of Reactions: Neoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize neoline.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the neoline structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of neoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Neoline has a wide range of scientific research applications:
Mechanism of Action
Neoline exerts its effects by targeting the Nav1.7 voltage-gated sodium channel. This channel is crucial for the transmission of pain signals in the nervous system. By inhibiting this channel, neoline can reduce the sensation of pain, making it a potential therapeutic agent for neuropathic pain . The molecular pathways involved include the modulation of sodium ion flow, which affects the excitability of neurons .
Comparison with Similar Compounds
Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties.
Mesaconine: A cardioactive component from Aconitum carmichaelii, used for its cardiotonic effects.
Bullatine B: Similar in structure to neoline, with potential neuroprotective properties.
Uniqueness of Neoline: Neoline is unique due to its specific inhibition of the Nav1.7 sodium channel, which is not a common target for many other diterpene alkaloids. This specificity makes it particularly valuable for research into pain management therapies .
Biological Activity
Bullatine B, a compound derived from certain plant species, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by its unique functional groups that contribute to its biological activity. The structure influences its interactions with biological targets, which are crucial for understanding its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the modulation of reactive oxygen species (ROS) and Jun N-terminal kinase (JNK) signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells is a focal point for further research.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Study on Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models. The mechanism was linked to the inhibition of the ROS/JNK pathway, suggesting a therapeutic potential in inflammatory diseases.
- Cytotoxic Effects on Cancer Cells : In another study, this compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The compound induced apoptosis at concentrations that were not toxic to normal cells, highlighting its selective action against cancerous tissues.
- Antioxidant Capacity Assessment : The antioxidant capacity of this compound was evaluated using various assays, showing effective scavenging activity against different radicals. This property may contribute to its protective effects in oxidative stress-related conditions.
Properties
Molecular Formula |
C24H39NO6 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |
InChI Key |
XRARAKHBJHWUHW-QVUBZLTISA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Synonyms |
neoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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